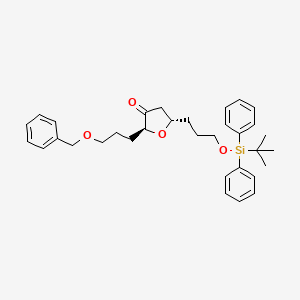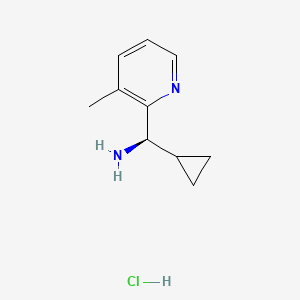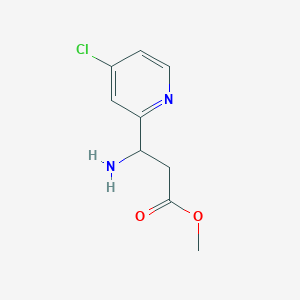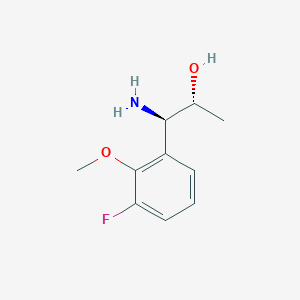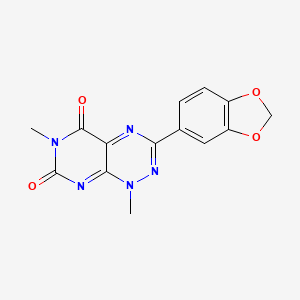
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and a pyrimido[5,4-e][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole ring through a cyclization reaction, followed by the construction of the pyrimido[5,4-e][1,2,4]triazine core via a series of condensation reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects such as cancer cell apoptosis . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole moiety but has a different core structure.
Benzo[d][1,3]dioxol-5-ol: Another compound with the benzo[d][1,3]dioxole ring, but lacking the pyrimido[5,4-e][1,2,4]triazine core.
Uniqueness
What sets 3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione apart is its unique combination of the benzo[d][1,3]dioxole and pyrimido[5,4-e][1,2,4]triazine structures, which confer distinct chemical and biological properties .
Properties
CAS No. |
52199-05-0 |
|---|---|
Molecular Formula |
C14H11N5O4 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H11N5O4/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6H2,1-2H3 |
InChI Key |
FEQRWFABERLIOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


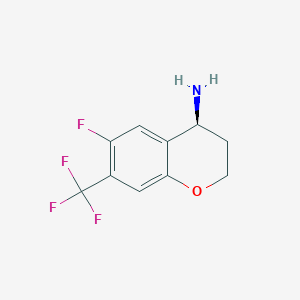
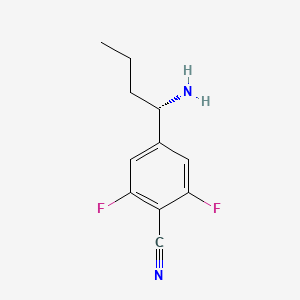
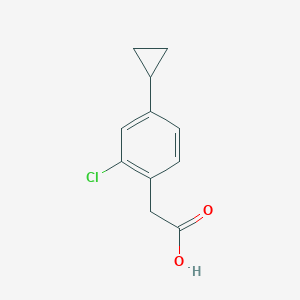
![Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13042395.png)
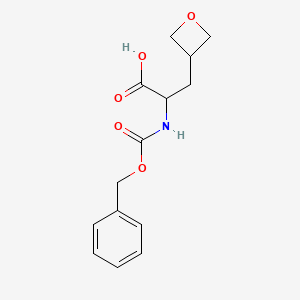
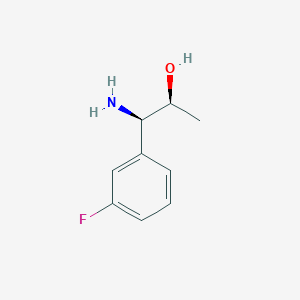
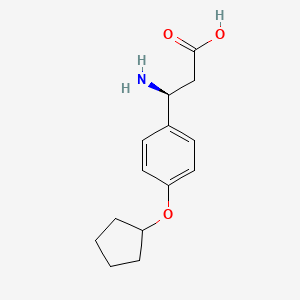
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
![(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042436.png)
